molecular formula C15H16O8 B11933253 MMG-11 quarterhydrate

MMG-11 quarterhydrate

Cat. No.: B11933253
M. Wt: 324.28 g/mol
InChI Key: ZSVLUQPRWVNJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MMG-11 quarterhydrate is a potent and selective antagonist of human Toll-like receptor 2 (TLR2). It inhibits both TLR2/1 and TLR2/6 signaling pathways with low cytotoxicity. The compound has shown significant potential in modulating immune responses and is primarily used in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMG-11 quarterhydrate involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving esterification, oxidation, and selective reduction steps .

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized laboratories with stringent quality control measures. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

MMG-11 quarterhydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are often used to study structure-activity relationships .

Scientific Research Applications

MMG-11 quarterhydrate has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study TLR2 signaling pathways and their modulation.

    Biology: Investigates the role of TLR2 in immune responses and inflammatory diseases.

    Medicine: Potential therapeutic applications in treating conditions related to TLR2 overactivation, such as autoimmune diseases and chronic inflammation.

    Industry: Utilized in the development of new drugs targeting TLR2

Mechanism of Action

MMG-11 quarterhydrate exerts its effects by selectively binding to TLR2, thereby inhibiting its interaction with ligands such as Pam3CSK4 and Pam2CSK4. This inhibition prevents the activation of downstream signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines. The compound’s low cytotoxicity makes it an attractive candidate for further research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high selectivity for TLR2, low cytotoxicity, and potent inhibitory effects on both TLR2/1 and TLR2/6 signaling pathways. These properties make it a valuable tool in studying TLR2-related biological processes and developing new therapeutic agents .

Properties

Molecular Formula

C15H16O8

Molecular Weight

324.28 g/mol

IUPAC Name

ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate;hydrate

InChI

InChI=1S/C15H14O7.H2O/c1-2-21-15(20)12-6-3-8(22-12)7-11(17)9-4-5-10(16)14(19)13(9)18;/h3-6,16,18-19H,2,7H2,1H3;1H2

InChI Key

ZSVLUQPRWVNJLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CC(=O)C2=C(C(=C(C=C2)O)O)O.O

Origin of Product

United States

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